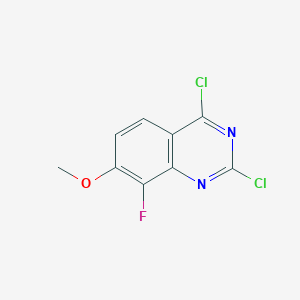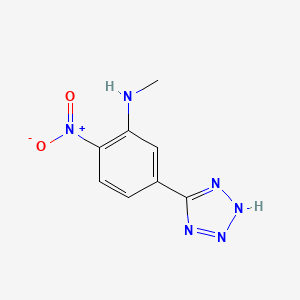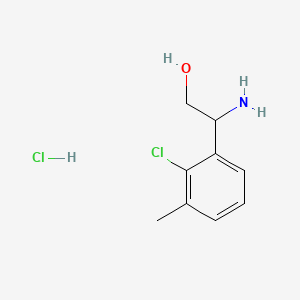
2,4-Dichloro-8-fluoro-7-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-8-fluoro-7-methoxyquinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the quinazoline core, which significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline typically involves multi-step organic reactions. One common method starts with the preparation of a quinazoline intermediate, followed by selective halogenation and methoxylation. For instance, starting from 2,4-dichloroquinazoline, fluorination can be achieved using reagents like Selectfluor under controlled conditions. The methoxy group can be introduced via nucleophilic substitution using methanol in the presence of a base such as sodium hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can target the halogen atoms, potentially replacing them with hydrogen or other substituents.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or sodium ethoxide in anhydrous conditions for methoxylation.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-8-fluoro-7-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors, contributing to the understanding of biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. For example, it could inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. The presence of halogen and methoxy groups can enhance its binding affinity and specificity towards these molecular targets.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloroquinazoline: Lacks the fluorine and methoxy groups, which can alter its reactivity and biological activity.
8-Fluoroquinazoline:
7-Methoxyquinazoline: Missing the chlorine and fluorine atoms, which can influence its overall behavior in chemical reactions and biological systems.
Uniqueness: 2,4-Dichloro-8-fluoro-7-methoxyquinazoline is unique due to the combination of chlorine, fluorine, and methoxy groups on the quinazoline core. This specific arrangement of substituents can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H5Cl2FN2O |
|---|---|
Molekulargewicht |
247.05 g/mol |
IUPAC-Name |
2,4-dichloro-8-fluoro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H5Cl2FN2O/c1-15-5-3-2-4-7(6(5)12)13-9(11)14-8(4)10/h2-3H,1H3 |
InChI-Schlüssel |
DMYMAIBKNOGWHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=NC(=N2)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)



![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)

